molecular formula C13H10N2O4 B1328855 1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone CAS No. 1031194-95-2

1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone

Cat. No.: B1328855
CAS No.: 1031194-95-2
M. Wt: 258.23 g/mol
InChI Key: BTFNNWTZICHZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone is a chemical compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . It is characterized by the presence of a nitropyridine group attached to a phenyl ring through an ether linkage, with an ethanone group at the para position of the phenyl ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of 1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitropyridine and 3-hydroxyacetophenone.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Reaction Mechanism: The hydroxyl group of 3-hydroxyacetophenone undergoes nucleophilic substitution with the nitropyridine, forming the ether linkage.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial studies, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known by its IUPAC name, features a nitropyridine moiety attached to a phenolic ether. The specific functional groups present in this compound contribute to its chemical reactivity and biological activity.

PropertyValue
IUPAC Name1-[3-(3-nitropyridin-2-yl)oxyphenyl]ethanone
Molecular FormulaC13H10N2O4
CAS Number1031194-95-2
InChI KeyBTFNNWTZICHZSU-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Nitroaromatic compounds, including this one, have been shown to inhibit the growth of bacteria, fungi, and parasites. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Case Study:
A study demonstrated that derivatives of nitropyridine compounds displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the nitro group could enhance efficacy against specific bacterial strains .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of cell division and interference with cellular signaling.

Research Findings:
In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as PC3 (prostate cancer) and MCF7 (breast cancer). The compound's effectiveness was measured using MTT assays, where it demonstrated IC50 values comparable to established chemotherapeutics .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, several hypotheses can be proposed:

  • Antimicrobial Mechanism:
    • Inhibition of bacterial enzymes.
    • Disruption of cell membrane integrity.
  • Anticancer Mechanism:
    • Induction of apoptosis through caspase activation.
    • Interference with cell cycle progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure ComparisonBiological Activity
1-{3-[(3-Nitrophenyl)oxy]phenyl}ethanoneNitrophenyl group instead of nitropyridineModerate antimicrobial activity
1-{3-[(3-Aminopyridin-2-yl)oxy]phenyl}ethanoneAminopyridine group enhances anticancer activityHigher anticancer efficacy
1-{3-[(3-Chloropyridin-2-yl)oxy]phenyl}ethanoneChloropyridine group shows varied antimicrobial effectsVariable efficacy depending on structure

Properties

IUPAC Name

1-[3-(3-nitropyridin-2-yl)oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-9(16)10-4-2-5-11(8-10)19-13-12(15(17)18)6-3-7-14-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFNNWTZICHZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.